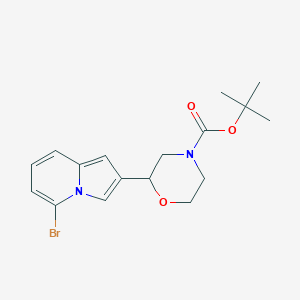

tert-Butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate

Description

The compound tert-butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate is a brominated indolizine derivative functionalized with a morpholine-4-carboxylate group and a tert-butyl ester. Indolizine, a bicyclic heteroaromatic system (C₈H₇N), is structurally analogous to indole but with a nitrogen atom at the bridgehead position. The bromine substitution at the 5-position of the indolizine ring enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in medicinal chemistry and materials science . The morpholine ring contributes to solubility and conformational stability, while the tert-butyl ester acts as a protecting group for carboxylic acids, ensuring synthetic versatility .

Properties

IUPAC Name |

tert-butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O3/c1-17(2,3)23-16(21)19-7-8-22-14(11-19)12-9-13-5-4-6-15(18)20(13)10-12/h4-6,9-10,14H,7-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIGDKKZERZGKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=CN3C(=C2)C=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate typically involves multiple steps, starting with the formation of the indolizine core

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromoindolizine core can be oxidized to form different oxidation products.

Reduction: Reduction reactions can be performed on the bromoindolizine ring or the morpholine ring.

Substitution: The bromine atom in the indolizine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation can yield indolizine derivatives with different oxidation states, while substitution reactions can produce a variety of substituted indolizines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of bromoindolizine derivatives with biological targets. It may serve as a probe to investigate the biological activity of similar compounds.

Medicine: The potential medicinal applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: In the chemical industry, this compound can be used in the production of advanced materials and chemical reagents. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reactions taking place.

Comparison with Similar Compounds

(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

- Molecular Formula : C₁₀H₂₀N₂O₃

- Key Features: Shares the tert-butyl morpholine-4-carboxylate backbone but substitutes the 5-bromoindolizine group with an aminomethyl moiety.

- Applications : Used as a chiral building block in peptidomimetics and enzyme inhibitors. The absence of bromine limits its utility in cross-coupling reactions compared to the target compound .

- Spectral Data: NMR data for this compound (e.g., ¹H and ¹³C) would show distinct shifts for the aminomethyl group (δ ~2.5–3.5 ppm for CH₂NH₂) versus the aromatic indolizine protons (δ ~6.5–8.5 ppm) in the target compound .

3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

- Molecular Formula : C₇H₄BrClN₂

- Key Features : A brominated and chlorinated pyrrolopyridine heterocycle. Unlike the target compound, it lacks the morpholine-carboxylate group but shares halogenated reactivity.

- Reactivity : Bromine at the 3-position facilitates aryl-halogen bond cleavage in coupling reactions. However, the absence of a morpholine group reduces solubility in polar solvents compared to the target compound .

tert-Butyl indole-based derivatives (e.g., compound)

- Structure : Features a tert-butyl carbamate group attached to a complex indole-phenanthrene hybrid.

- Key Differences : The indole core lacks the bridgehead nitrogen of indolizine, altering electronic properties. The phenanthrene moiety increases steric bulk, reducing reactivity compared to the planar indolizine system in the target compound .

Comparative Analysis Table

| Property | Target Compound | (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | 3-Bromo-4-chloro-pyrrolopyridine |

|---|---|---|---|

| Molecular Formula | C₁₇H₁₉BrN₂O₃ (estimated) | C₁₀H₂₀N₂O₃ | C₇H₄BrClN₂ |

| Molecular Weight | ~395.3 g/mol | 216.3 g/mol | 246.5 g/mol |

| Functional Groups | Bromoindolizine, morpholine carboxylate | Aminomethyl, morpholine carboxylate | Bromo-chloro pyrrolopyridine |

| Reactivity | Suzuki coupling, SNAr | Amide coupling, hydrogenation | Suzuki coupling, nucleophilic substitution |

| Spectral Signatures | Aromatic protons (δ 6.5–8.5 ppm) | Aliphatic NH₂ (δ 2.5–3.5 ppm) | Aromatic Br/Cl (δ 7.0–8.0 ppm) |

| Applications | Medicinal chemistry, materials science | Peptidomimetics, inhibitors | Agrochemical intermediates |

Key Research Findings

Electronic Effects: The 5-bromo substitution on indolizine increases electron withdrawal compared to non-halogenated analogs, enhancing electrophilic aromatic substitution (EAS) reactivity .

Solubility : The morpholine ring in the target compound improves aqueous solubility relative to simpler brominated heterocycles like 3-bromo-4-chloro-pyrrolopyridine .

Synthetic Utility: The tert-butyl group in the target compound allows for selective deprotection under acidic conditions, enabling modular synthesis of carboxylate derivatives—a feature absent in non-esterified analogs .

Biological Activity

Tert-Butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate (CAS No. 1956318-14-1) is a synthetic compound that has garnered attention for its potential biological activity. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Research indicates that this compound may exhibit various biological activities, primarily through its interaction with specific biological targets. The compound's structure suggests potential interactions with G-protein coupled receptors (GPCRs) and other signaling pathways involved in cellular processes.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been noted to induce apoptosis in certain cancer cell lines, possibly through the activation of caspase pathways .

- Neuroprotective Effects : The morpholine moiety is often associated with neuroprotective activities. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity .

- Anti-inflammatory Properties : There is evidence suggesting that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. Results demonstrated a significant reduction in cell viability at concentrations greater than 10 µM, with evidence of apoptosis confirmed through flow cytometry.

Study 2: Neuroprotection

In a model of neurodegeneration induced by glutamate toxicity, the compound was administered to cultured neurons. The results indicated a marked decrease in cell death compared to control groups, suggesting a protective effect against excitotoxicity.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.